N-(2,3-dimethylcyclohexyl)thian-3-amine
Description
Properties
Molecular Formula |
C13H25NS |
|---|---|
Molecular Weight |
227.41 g/mol |
IUPAC Name |
N-(2,3-dimethylcyclohexyl)thian-3-amine |
InChI |
InChI=1S/C13H25NS/c1-10-5-3-7-13(11(10)2)14-12-6-4-8-15-9-12/h10-14H,3-9H2,1-2H3 |
InChI Key |
AQYAOALCSPRSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2,3-dimethylcyclohexyl)thian-3-amine typically involves the reaction of 2,3-dimethylcyclohexylamine with thian-3-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: the synthesis process can be scaled up using standard chemical engineering techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: : N-(2,3-dimethylcyclohexyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
N-(2,3-dimethylcyclohexyl)thian-4-amine, a similar compound, has several scientific research applications:
- Chemistry It serves as a building block in synthesizing more complex molecules.
- Biology It is studied for its potential biological activity and interactions with biomolecules.
- Medicine It is investigated for potential therapeutic properties and as a precursor in drug development.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Reactions Analysis
N-(2,3-dimethylcyclohexyl)thian-4-amine can undergo several types of chemical reactions:
- Oxidation It can be oxidized to form corresponding sulfoxides or sulfones.
- Reduction Reduction reactions can convert the compound into its corresponding amine derivatives.
- Substitution It can participate in nucleophilic substitution reactions, where the thian-4-amine group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Structure-Activity Relationships (SAR)
The biological activity of N-(2,3-dimethylcyclohexyl)thian-4-amine can be modified through structural alterations. Here are some related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3,4-dimethylphenyl)thian-4-amine | Contains a phenyl group | Known for strong antimicrobial activity |
| N-(2-furylmethyl)thian-4-amine | Incorporates a furyl group | Exhibits different biological profiles |
| N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine | Combination of cyclohexyl and furyl | Potentially enhanced bioactivity due to dual functionality |
These compounds illustrate the versatility of thian derivatives and their potential applications across various fields.
Case Studies
While the search results do not provide specific case studies for N-(2,3-dimethylcyclohexyl)thian-3-amine, they do offer some information on related compounds:
- Antimicrobial Efficacy A study evaluated the antimicrobial properties of N-(2,3-dimethylcyclohexyl)thian-4-amine against several bacterial strains and indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound in antibiotic development.
- Enzyme Inhibition In vitro studies demonstrated that certain derivatives of thian compounds exhibited potent inhibition against specific kinases involved in cancer progression. For instance, modifications to the cyclohexyl moiety resulted in enhanced inhibitory effects on PfGSK3 and PfPK6 kinases.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylcyclohexyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved are not well-characterized, requiring further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylcyclohexyl)amine: Similar structure but lacks the thian-3-amine moiety.
Thian-3-amine: Contains the thian-3-amine group but lacks the 2,3-dimethylcyclohexyl group.
Uniqueness: : N-(2,3-dimethylcyclohexyl)thian-3-amine is unique due to the presence of both the 2,3-dimethylcyclohexyl and thian-3-amine groups, which confer distinct chemical and biological properties.
Biological Activity
N-(2,3-dimethylcyclohexyl)thian-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thian (sulfur-containing) moiety linked to a cyclohexyl group. The presence of the dimethyl substituents on the cyclohexane ring can influence the compound's steric and electronic properties, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways. For instance, derivatives of 1,3-thiazole-2-amines have demonstrated inhibition of 5-lipoxygenase (LOX), an enzyme implicated in the synthesis of leukotrienes, which are mediators of inflammation .
- Anti-inflammatory Effects : The thian structure may contribute to anti-inflammatory properties by modulating pathways such as NF-κB, which is known for its role in inflammation and cancer .
- Cytotoxicity Against Cancer Cells : Compounds with similar structural features have exhibited cytotoxic effects against various cancer cell lines. For example, 2-aminothiazole derivatives have shown significant anticancer activity with IC50 values indicating potent inhibition of cell proliferation .
Table 1: Summary of Biological Activities
Case Study Analysis
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of thiazole derivatives in vivo and in vitro. The results indicated that these compounds could significantly reduce inflammation markers in models of rheumatoid arthritis and asthma .
- Anticancer Potential : Another investigation focused on the anticancer properties of thiazole-based compounds. The study found that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines, suggesting that modifications in the thiazole structure could enhance therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
